molecular formula C12H13NO3 B2837869 2-(5-ethoxy-1H-indol-3-yl)acetic acid CAS No. 857809-50-8

2-(5-ethoxy-1H-indol-3-yl)acetic acid

Cat. No.: B2837869
CAS No.: 857809-50-8
M. Wt: 219.24
InChI Key: JADLKAXYGRNFKN-UHFFFAOYSA-N
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Description

2-(5-Ethoxy-1H-indol-3-yl)acetic acid is an indole-derived carboxylic acid characterized by an ethoxy (-OCH₂CH₃) substituent at the 5-position of the indole ring and an acetic acid moiety at the 3-position. Notably, the ethoxy group at C5 may influence lipophilicity, metabolic stability, and binding affinity compared to other substituents .

Properties

IUPAC Name

2-(5-ethoxy-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-16-9-3-4-11-10(6-9)8(7-13-11)5-12(14)15/h3-4,6-7,13H,2,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADLKAXYGRNFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(5-ethoxy-1H-indol-3-yl)acetic acid typically involves the construction of the indole ring followed by the introduction of the ethoxy group and the acetic acid moiety. One common synthetic route includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

Chemical Reactions Analysis

2-(5-ethoxy-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens and nitro groups .

Scientific Research Applications

2-(5-ethoxy-1H-indol-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-ethoxy-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(5-ethoxy-1H-indol-3-yl)acetic acid and its analogs:

Compound Name Substituent at C5 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Ethoxy (-OCH₂CH₃) C₁₂H₁₃NO₃ 233.26* Potential NSAID analog; understudied
2-(5-Methoxy-1H-indol-3-yl)acetic acid Methoxy (-OCH₃) C₁₁H₁₁NO₃ 205.21 Intermediate in indomethacin synthesis; COX-2 inhibition
(5-Phenyl-1H-indol-3-yl)acetic acid Phenyl (-C₆H₅) C₁₆H₁₃NO₂ 251.28 Enhanced lipophilicity; research use in indole derivatives
(5-Fluoro-1H-indol-3-yl)acetic acid Fluoro (-F) C₁₀H₈FNO₂ 193.17 Improved metabolic stability; enzyme inhibition studies
2-(5-Nitro-1H-indol-3-yl)acetic acid Nitro (-NO₂) C₁₀H₈N₂O₄ 220.18 Electron-withdrawing effects; synthetic intermediate

*Molecular weight inferred from analog data in .

Substituent Effects on Physicochemical Properties

  • Ethoxy vs. Methoxy-containing analogs are well-documented in NSAID synthesis (e.g., indomethacin precursors) .
  • Ethoxy vs. Phenyl : The phenyl group significantly boosts hydrophobicity, which may improve binding to hydrophobic enzyme pockets but complicate pharmacokinetics .
  • Ethoxy vs. Fluoro/Nitro : Fluorine’s electronegativity and nitro’s electron-withdrawing nature alter electronic profiles, affecting reactivity and interactions with biological targets .

Biological Activity

2-(5-ethoxy-1H-indol-3-yl)acetic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure, exhibits potential in various pharmacological applications, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NO3. It features an ethoxy group at the 5-position of the indole ring and an acetic acid moiety at the 2-position. The structural similarity to indole-3-acetic acid, a known plant hormone, suggests significant biological relevance.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Indole derivatives are known to modulate cellular pathways by influencing gene expression and cell signaling. These interactions can lead to:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer progression, similar to other indole derivatives that exhibit potent enzyme inhibition characteristics.
  • Cell Cycle Modulation : Research indicates that it may induce cell cycle arrest in cancer cells, particularly in the G2/M phase, leading to increased cytotoxicity .

Biological Activities

The compound displays a range of biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and others. Its mechanism involves inducing apoptosis and disrupting microtubule dynamics .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against a variety of pathogens, indicating potential use in treating infections.
  • Antioxidant Effects : The compound may also exert antioxidant effects, counteracting oxidative stress in cells, which is crucial for maintaining cellular health and preventing damage from free radicals.

Case Studies and Experimental Results

A summary of key findings from recent studies on this compound is presented below:

StudyBiological ActivityIC50 ValuesNotes
Anticancer (MCF-7)0.32 - 0.81 μMSignificant growth inhibition observed
AntimicrobialNot specifiedEffective against multiple bacterial strains
AntioxidantNot specifiedExhibits protective effects against oxidative damage

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